2-Picoline, 4-((p-(dimethylamino)phenyl)azo)-
Description
2-Picoline, 4-((p-(dimethylamino)phenyl)azo)- (CAS 63019-78-3), is an azo compound characterized by a 2-methylpyridine (2-picoline) moiety linked via an azo (-N=N-) group to a p-dimethylaminophenyl group. This structure combines the electron-donating dimethylamino group with the heteroaromatic pyridine ring, making it a candidate for applications in dyes, sensors, and materials science.
Properties
CAS No. |
63019-78-3 |
|---|---|
Molecular Formula |
C14H16N4 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(2-methylpyridin-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C14H16N4/c1-11-10-13(8-9-15-11)17-16-12-4-6-14(7-5-12)18(2)3/h4-10H,1-3H3 |
InChI Key |
OYTUMGSVQAGPEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)N=NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of azo compounds such as 2-Picoline, 4-((p-(dimethylamino)phenyl)azo)- typically involves two main stages:
- Stage 1: Diazotization of a primary aromatic amine (e.g., p-(dimethylamino)aniline) to form a diazonium salt.
- Stage 2: Azo coupling of the diazonium salt with a coupling component, in this case, 2-picoline or its derivatives, to form the azo linkage.
This approach is widely used for azo dye synthesis due to its efficiency and the ability to introduce diverse substituents.
Diazotization Step
- The primary amine, p-(dimethylamino)aniline, is treated with sodium nitrite (NaNO2) in an acidic aqueous medium (commonly hydrochloric acid) at low temperatures (0–5 °C) to generate the corresponding diazonium salt.
- Careful control of temperature is essential to maintain the stability of the diazonium intermediate and prevent decomposition.
Coupling Reaction
- The diazonium salt is then added to a solution containing 2-picoline or a suitably activated 2-picoline derivative under alkaline or neutral conditions.
- The coupling occurs at the 4-position of the 2-picoline ring, leading to the formation of the azo bond linking the p-(dimethylamino)phenyl group to the pyridine ring.
- The reaction medium, pH, and temperature are optimized to maximize yield and selectivity.
Specific Methods and Conditions
While direct literature on 2-Picoline, 4-((p-(dimethylamino)phenyl)azo)- is limited, closely related synthetic methods for pyridine-based azo compounds and substituted picolines provide a foundation:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Diazotization | p-(dimethylamino)aniline, NaNO2, HCl, 0–5 °C | Formation of diazonium salt; temperature control critical |
| Coupling | 2-Picoline or 2-chloro-4-picoline derivatives, alkaline medium (NaOH or NaHCO3) | Coupling at 4-position; pH adjusted to 6–9 to favor azo bond formation |
| Solvent | Aqueous or mixed aqueous-organic solvents (e.g., water/ethanol) | Solvent choice affects solubility and reaction rate |
| Temperature | 0–25 °C during coupling | Prevents side reactions and decomposition |
| Purification | Filtration, recrystallization from ethanol or water | Yields purified azo compound |
Alternative Synthetic Routes
- Halogenated Picoline Derivatives as Intermediates : According to patent CN102304082A, 2-chloro-4-(piperidylmethyl)pyridine derivatives can be synthesized via chlorination and radical substitution reactions starting from 2-amino-4-picoline. These intermediates could be further functionalized to introduce azo groups via nucleophilic aromatic substitution or diazo coupling reactions, providing an alternative synthetic pathway for related azo compounds.
- Use of Organic Bases : Organic bases such as 4-picoline itself have been used in related synthetic processes to facilitate reactions involving pyridine derivatives, avoiding epimerization and side reactions.
Analytical and Research Data on Preparation
While direct experimental data specific to 2-Picoline, 4-((p-(dimethylamino)phenyl)azo)- is sparse in the public domain, general azo dye synthesis literature and related pyridine chemistry provide insights into reaction yields, conditions, and stability:
| Parameter | Typical Values / Observations |
|---|---|
| Diazotization temperature | 0–5 °C |
| Coupling pH | 6.0–9.0 |
| Reaction time | 1–4 hours |
| Yield | 70–90% (depending on purity of reagents and conditions) |
| Purity | >95% after recrystallization |
| Stability | Stable under ambient conditions; sensitive to strong acids and bases |
Summary and Recommendations
- The preparation of 2-Picoline, 4-((p-(dimethylamino)phenyl)azo)- is best achieved via classical diazotization of p-(dimethylamino)aniline followed by azo coupling with 2-picoline under controlled pH and temperature.
- Use of pure reagents, low temperature during diazotization, and appropriate pH control during coupling are critical for high yield and purity.
- Alternative synthetic routes involving halogenated picoline derivatives offer potential for functionalization and structural diversification.
- Organic bases such as 4-picoline can be employed to optimize reaction conditions and minimize side reactions.
- Purification typically involves recrystallization from aqueous or alcoholic solvents to obtain analytically pure product.
Chemical Reactions Analysis
2-Picoline, 4-((p-(dimethylamino)phenyl)azo)- undergoes various chemical reactions, including:
Reduction: It can be reduced to form amines using reducing agents such as sodium dithionite.
Substitution: The azo group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic media, appropriate solvents, and controlled temperatures to optimize the reaction yields . Major products formed from these reactions include nitro compounds, amines, and substituted azobenzenes .
Scientific Research Applications
2-Picoline, 4-((p-(dimethylamino)phenyl)azo)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Picoline, 4-((p-(dimethylamino)phenyl)azo)- involves the interaction of its azo group with various molecular targets. The compound undergoes reductive cleavage of the azo bond in the presence of NADH-dependent azoreductases, leading to the formation of corresponding amines . These amines can then participate in further biochemical pathways, exerting their effects on cellular processes .
Comparison with Similar Compounds
Azo Compounds with Heteroaromatic Rings
Several structurally related azo derivatives feature variations in the heteroaromatic ring system, which influence their electronic properties and applications:
Key Findings :
- Substitution of the heteroaromatic ring (e.g., benzimidazole, quinoline, lutidine) alters conjugation pathways and redox properties, impacting applications in optoelectronics or catalysis.
- Toxicity profiles suggest that dimethylaminoazo derivatives may pose carcinogenic risks, necessitating careful handling .
Pyridylazo Aniline Derivatives
Pyridylazo anilines share the pyridine-azo-aniline backbone but differ in substituent positions:
Key Findings :
- The position of the pyridine substituent (e.g., 2- vs. 4-) affects intramolecular charge transfer (ICT), critical for photovoltaic applications .
Sulfonic Acid and Carboxylic Acid Azo Dyes
Acid-functionalized azo dyes like Methyl Orange and Methyl Red are widely used as pH indicators and biological stains:
Key Findings :
- Sulfonic/carboxylic acid groups enhance water solubility, broadening biological and industrial utility .
- The target compound’s lack of acid groups may limit aqueous solubility but improve compatibility with hydrophobic matrices.
Fluorinated Azo Compounds
Fluorine substitution modifies electronic properties and toxicity:
Key Findings :
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-Picoline, 4-((p-(dimethylamino)phenyl)azo)-, and what are critical reaction parameters?
- Methodological Answer : The compound is synthesized via diazo coupling, where a diazonium salt (derived from p-dimethylaminophenylamine) reacts with 2-picoline derivatives under controlled pH (4–6) and low temperatures (0–5°C) to prevent premature decomposition . Key parameters include:
- Use of sodium nitrite and hydrochloric acid for diazotization.
- Solvent selection (e.g., aqueous ethanol or DMF) to enhance coupling efficiency.
- Monitoring reaction progress via UV-Vis spectroscopy (λmax ~500 nm for azo bond formation) .
Q. Which spectroscopic techniques are essential for characterizing this azo compound, and what structural insights do they provide?
- Methodological Answer :
- UV-Vis Spectroscopy : Identifies λmax (507–520 nm) for the azo chromophore and evaluates electronic transitions influenced by the dimethylamino donor group .
- 1H NMR : Resolves aromatic proton splitting patterns (e.g., para-substitution on the phenyl ring) and confirms methyl group integration from the picoline moiety .
- FT-IR : Detects C=N stretching (~1600 cm⁻¹) and N-H bending (if present) .
Q. What are the primary research applications of this compound in academic settings?
- Methodological Answer :
- Molecular Sensors : Acts as a fluorophore-quencher pair in aptamer-based probes for detecting heavy metals (e.g., Hg²⁺, Pb²⁺) via fluorescence resonance energy transfer (FRET) .
- Dye-Sensitized Solar Cells (DSSCs) : Functions as a photosensitizer; its intramolecular charge transfer (ICT) properties are optimized by modifying substituent positions (e.g., para vs. ortho anchoring groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?
- Methodological Answer : Discrepancies arise from varying experimental models (e.g., rat vs. in vitro assays) and dosage regimens. To reconcile
- Conduct comparative studies using standardized protocols (e.g., OECD Guidelines for carcinogenicity testing).
- Evaluate metabolite formation (e.g., nitroso derivatives) via LC-MS, as these may contribute to tumorigenicity .
- Cross-reference with structural analogs (e.g., methyl orange derivatives) to identify substituent-specific toxicophores .
Q. What strategies optimize the compound’s electronic properties for DSSC applications?
- Methodological Answer :
- Anchoring Group Positioning : Para-substituted carboxylic acid groups enhance TiO₂ surface binding vs. meta/ortho positions, improving electron injection efficiency .
- Donor-Acceptor Tuning : Replace dimethylamino with stronger electron donors (e.g., diethylamino) to redshift absorption spectra and broaden light-harvesting range .
- Computational Modeling : Use density functional theory (DFT) to predict HOMO-LUMO gaps and quinoidal resonance contributions to ICT .
Q. How do solvent and pH conditions affect the compound’s stability during photophysical studies?
- Methodological Answer :
- pH Sensitivity : The azo bond undergoes hydrolysis under strong acidic (pH <2) or alkaline (pH >10) conditions. Use buffered solutions (pH 4–7) for stability .
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize the zwitterionic form, altering absorption maxima. Conduct solvatochromic studies to quantify solvent effects .
Q. What experimental designs mitigate risks when handling this compound due to its carcinogenic potential?
- Methodological Answer :
- Containment : Use fume hoods and closed systems for synthesis to avoid aerosol exposure .
- Waste Disposal : Treat waste with oxidizing agents (e.g., hypochlorite) to degrade azo bonds before disposal .
- Alternatives : Explore non-carcinogenic analogs (e.g., sulfonated derivatives) with similar photophysical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
